ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate
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Overview
Description
Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a benzyl group, a carbamoyl group, and an imidoformate moiety attached to the triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, are known to interact with a variety of targets, including enzymes and receptors, and are utilized in a diverse range of applications .
Mode of Action
For instance, some triazole derivatives have been found to bind to the colchicine binding site of the tubulin .
Biochemical Pathways
For example, some imidazole derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Result of Action
For example, some imidazole derivatives have been found to exhibit antimicrobial activity .
Preparation Methods
The synthesis of ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Carbamoylation: The carbamoyl group can be introduced by reacting the triazole derivative with an isocyanate, such as phenyl isocyanate, under appropriate conditions.
Esterification: The final step involves the esterification of the triazole derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and bases (e.g., triethylamine, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Triazole derivatives, including this compound, have shown potential as enzyme inhibitors and antimicrobial agents. They are also studied for their interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antifungal, and antiviral activities. It may also serve as a lead compound for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate can be compared with other similar triazole derivatives, such as:
1-Benzyl-4-carbamoyl-1H-1,2,3-triazole: This compound lacks the ethyl ester group and imidoformate moiety, making it less versatile in certain chemical reactions.
Ethyl (1-benzyl-1H-1,2,3-triazol-4-yl)carbamate: This compound has a different substitution pattern on the triazole ring, which may result in different chemical and biological properties.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group instead of a carbamoyl group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl (1E)-N-(3-benzyl-5-carbamoyltriazol-4-yl)methanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-9-15-13-11(12(14)19)16-17-18(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKJSVYEPDLEU-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(N=NN1CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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